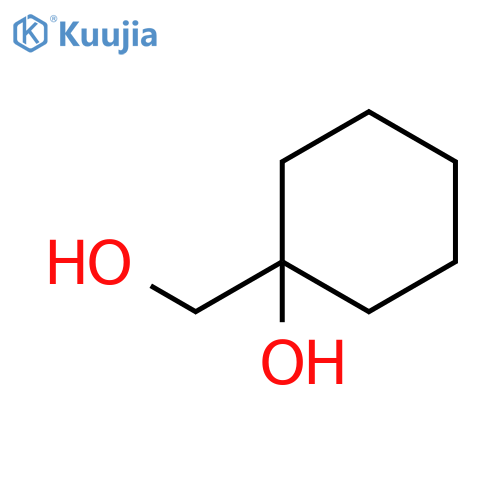

Cas no 15753-47-6 (1-(hydroxymethyl)cyclohexan-1-ol)

15753-47-6 structure

商品名:1-(hydroxymethyl)cyclohexan-1-ol

1-(hydroxymethyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclohexanemethanol,1-hydroxy-

- 1-(hydroxymethyl)cyclohexan-1-ol

- 1-hydroxyCyclohexanemethanol

- 1-METHYLOLCYCLOHEXAN-1-OL

- (1-hydroxymethyl)cyclohexanol

- 1-(hydroxymethyl)cyclohexanol

- 1-hydroxy-1-(hydroxymethyl)cyclohexane

- 1-Hydroxy-1-hydroxymethyl-cyclohexan

- 1-hydroxymethylcyclohexanol

- 1-Hydroxymethyl-cyclohexanol

- AC1L5JG4

- AC1Q7BVZ

- hydroxymethyl cyclohexanol

- NCIOpen2_000536

- NSC71538

- SureCN18763

- A809849

- AKOS014320890

- BS-12484

- SCHEMBL18763

- FT-0652016

- MFCD00956115

- EN300-199144

- DTXSID40290862

- 1-(hydroxymethyl)-cyclohexan-1-ol

- Cyclohexanemethanol, 1-hydroxy-

- 15753-47-6

- 1-(hydroxymethyl)-1-cyclohexanol

- (hydroxymethyl)cyclohexanol

- BGZGQDDKQNYZID-UHFFFAOYSA-N

- NSC-71538

-

- MDL: MFCD00956115

- インチ: InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2

- InChIKey: BGZGQDDKQNYZID-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)(CO)O

計算された属性

- せいみつぶんしりょう: 130.09942

- どういたいしつりょう: 130.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 84.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- PSA: 40.46

- LogP: 0.67390

1-(hydroxymethyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-199144-0.1g |

1-(hydroxymethyl)cyclohexan-1-ol |

15753-47-6 | 95% | 0.1g |

$152.0 | 2023-09-16 | |

| TRC | H948698-10mg |

1-(hydroxymethyl)cyclohexan-1-ol |

15753-47-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-199144-0.25g |

1-(hydroxymethyl)cyclohexan-1-ol |

15753-47-6 | 95% | 0.25g |

$216.0 | 2023-09-16 | |

| Enamine | EN300-199144-1.0g |

1-(hydroxymethyl)cyclohexan-1-ol |

15753-47-6 | 95% | 1g |

$528.0 | 2023-05-31 | |

| A2B Chem LLC | AA79499-100mg |

1-(Hydroxymethyl)cyclohexanol |

15753-47-6 | 95% | 100mg |

$195.00 | 2024-04-20 | |

| Aaron | AR001Q6V-250mg |

Cyclohexanemethanol, 1-hydroxy- |

15753-47-6 | 95% | 250mg |

$277.00 | 2025-01-21 | |

| 1PlusChem | 1P001PYJ-100mg |

Cyclohexanemethanol, 1-hydroxy- |

15753-47-6 | 95% | 100mg |

$179.00 | 2025-02-19 | |

| 1PlusChem | 1P001PYJ-5g |

Cyclohexanemethanol, 1-hydroxy- |

15753-47-6 | 95% | 5g |

$1504.00 | 2025-02-19 | |

| A2B Chem LLC | AA79499-10g |

1-(Hydroxymethyl)cyclohexanol |

15753-47-6 | 95% | 10g |

$2424.00 | 2024-04-20 | |

| 1PlusChem | 1P001PYJ-1g |

Cyclohexanemethanol, 1-hydroxy- |

15753-47-6 | 95% | 1g |

$543.00 | 2025-02-19 |

1-(hydroxymethyl)cyclohexan-1-ol 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

15753-47-6 (1-(hydroxymethyl)cyclohexan-1-ol) 関連製品

- 498-81-7(Dihydro-α-terpineol)

- 14451-86-6(2-Butyl-2-adamantanol)

- 702-98-7(2-Methyl-2-adamantanol)

- 1333-45-5(dimethylcyclohexanol)

- 20098-16-2(Adamantane-1,4-diol)

- 14648-57-8(2-Ethyl-2-adamantanol)

- 2451-01-6(Terpin hydrate)

- 17687-74-0(Cyclohexanemethanol, a,a-dicyclohexyl-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15753-47-6)1-(hydroxymethyl)cyclohexan-1-ol

清らかである:99%

はかる:1g

価格 ($):536.0